2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone
Description
Molecular Geometry and Conformational Isomerism
The molecular geometry of this compound is fundamentally influenced by the presence of ortho-substituents on both benzene rings, which introduces significant steric constraints that affect the overall three-dimensional structure. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as [2-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone, reflecting the specific positioning of the functional groups. The molecular structure features a central carbonyl group connecting two substituted benzene rings, with the pyrrolidinomethyl group attached to the 2-position of one ring and the trifluoromethyl group positioned at the 2'-position of the opposing ring.
Conformational analysis of ortho-substituted benzophenones reveals that the presence of bulky substituents at the ortho positions dramatically alters the preferred molecular conformations compared to unsubstituted benzophenone. Research on similar ortho-methyl substituted benzophenones demonstrates that the energy minimum for unsubstituted benzophenone occurs at torsional angles of approximately 30 degrees for both benzene rings relative to the carbonyl plane. However, the introduction of ortho-substituents, particularly bulky groups like the pyrrolidinomethyl moiety, significantly increases these torsional angles to minimize steric interactions.
The pyrrolidinomethyl substituent introduces additional conformational complexity through the flexible methylene linker connecting the pyrrolidine ring to the benzene ring. This flexibility allows for multiple low-energy conformations, creating a dynamic equilibrium between different rotameric states. The five-membered pyrrolidine ring itself adopts envelope or twist conformations to minimize ring strain, further contributing to the overall conformational landscape of the molecule.
The trifluoromethyl group, while smaller than the pyrrolidinomethyl substituent, still exerts significant steric influence due to the large fluorine atoms. The carbon-fluorine bonds in the trifluoromethyl group are notably shorter and stronger than typical carbon-hydrogen bonds, contributing to the rigid nature of this substituent and its influence on molecular conformation.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C19H18F3NO | |
| Molecular Weight | 333.3 g/mol | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 4 | |
| XLogP3-AA | 4.5 |
Electronic Effects of Trifluoromethyl and Pyrrolidine Substituents
The electronic properties of this compound are dominated by the contrasting electronic effects of the two substituents. The trifluoromethyl group functions as a powerful electron-withdrawing substituent through inductive effects, while the pyrrolidinomethyl group acts as an electron-donating system through both inductive and resonance mechanisms.
The trifluoromethyl group exhibits strong electron-withdrawing character due to the high electronegativity of fluorine atoms (4.0 on the Pauling scale). This electronegativity difference creates a significant dipole moment within the carbon-fluorine bonds, with the carbon atom bearing a partial positive charge and the fluorine atoms carrying partial negative charges. The inductive effect of the trifluoromethyl group withdraws electron density from the aromatic ring system, making the benzene ring electron-deficient and influencing the reactivity of the entire molecule.
Hammett sigma constants provide quantitative measures of electronic effects, with the trifluoromethyl group demonstrating sigma meta and sigma para values of 0.43 and 0.54 respectively, indicating strong electron-withdrawing character. The inductive sigma value of 0.42 for the trifluoromethyl group confirms its powerful electron-withdrawing nature through the inductive mechanism.
In contrast, the pyrrolidinomethyl substituent acts as an electron-donating group through multiple mechanisms. The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons that can participate in resonance interactions with the aromatic system, although this effect is attenuated by the methylene spacer. The methylene linker between the pyrrolidine ring and the benzene ring provides some insulation of the electronic effects but still allows for electron donation through hyperconjugation and inductive mechanisms.
The pyrrolidine nitrogen atom, being sp3 hybridized, is less electronegative than sp2 hybridized nitrogen found in aromatic systems, making it a more effective electron donor. The five-membered ring structure of pyrrolidine provides optimal orbital overlap for electron donation while maintaining structural stability.
The combination of these opposing electronic effects creates a polarized molecular system where the trifluoromethyl-substituted ring is electron-deficient while the pyrrolidinomethyl-substituted ring is relatively electron-rich. This electronic asymmetry influences the distribution of electron density throughout the molecule and affects various chemical and physical properties including dipole moment, reactivity patterns, and intermolecular interactions.
| Substituent | Sigma Meta | Sigma Para | Sigma Inductive | Electronic Effect |
|---|---|---|---|---|
| Trifluoromethyl | 0.43 | 0.54 | 0.42 | Electron-withdrawing |
| Methyl (reference) | -0.07 | -0.17 | -0.04 | Electron-donating |
Comparative Analysis with Ortho/Meta/Para Isomeric Forms
The positional isomerism of substituted benzophenones significantly influences their structural and electronic properties, with ortho-, meta-, and para-substituted variants exhibiting distinct characteristics. The compound under investigation represents the ortho,ortho'-disubstituted isomer, which displays unique properties compared to alternative substitution patterns.
Ortho-substitution in benzophenones introduces significant steric effects that are absent in meta- and para-substituted analogs. The proximity of the substituents to the carbonyl group in ortho-substituted compounds creates steric hindrance that forces the benzene rings to adopt non-planar conformations relative to the carbonyl plane. This conformational distortion reduces the extent of conjugation between the aromatic rings and the carbonyl group, affecting the electronic properties and reactivity of the molecule.
Research on related pyrrolidinomethyl benzophenone derivatives reveals that the 3-position isomer (meta-substitution) exhibits different structural characteristics compared to the 2-position analog. The 3-(pyrrolidinomethyl)benzophenone, with molecular formula C18H19NO and molecular weight 265.3 grams per mole, lacks the steric constraints present in the ortho-substituted compound. This reduced steric hindrance allows for greater planarity between the aromatic ring and the carbonyl group, potentially enhancing conjugative interactions.
The 2-position isomer examined in this analysis demonstrates enhanced lipophilicity compared to potential meta- and para-substituted analogs, as evidenced by the XLogP3-AA value of 4.5. This increased lipophilicity arises from the specific spatial arrangement of the substituents, which affects the molecule's ability to interact with polar solvents and biological membranes.
Comparative structural analysis reveals that ortho-substituted benzophenones typically exhibit larger torsional angles between the benzene rings and the carbonyl plane compared to their meta- and para-substituted counterparts. For the specific case of this compound, the dual ortho-substitution pattern creates additional steric interactions that further increase these torsional angles and reduce molecular planarity.
The electronic effects of substituents also vary significantly based on their position relative to the carbonyl group. In ortho-substituted compounds, both inductive and field effects contribute to the overall electronic influence, while meta-substituted compounds primarily exhibit inductive effects, and para-substituted compounds demonstrate both inductive and resonance effects. The ortho-positioning of both the pyrrolidinomethyl and trifluoromethyl groups in the target compound creates a complex electronic environment where both substituents exert maximum inductive influence on the carbonyl carbon.
| Isomer Type | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C19H18F3NO | 333.3 g/mol | Dual ortho-substitution, high steric hindrance |
| 3-(Pyrrolidinomethyl)benzophenone | C18H19NO | 265.3 g/mol | Meta-substitution, reduced steric effects |
| 2-Methyl-2'-pyrrolidinomethylbenzophenone | C19H21NO | 279.4 g/mol | Ortho-substitution with methyl group |
Properties
IUPAC Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)17-10-4-3-9-16(17)18(24)15-8-2-1-7-14(15)13-23-11-5-6-12-23/h1-4,7-10H,5-6,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVDOAQREOUYIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643661 | |
| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-79-3 | |
| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone typically involves the reaction of 2’-trifluoromethylbenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone moiety, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various binding sites, modulating the activity of the target molecules and pathways involved in the compound’s effects.
Comparison with Similar Compounds
Structural Analogs: Substitution of the Nitrogen Heterocycle
The compound belongs to a family of benzophenone derivatives with nitrogen-containing heterocycles. Key structural analogs include:
| Compound Name | Heterocycle | Substituent Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone | Pyrrolidine (5-membered) | 2' (ortho) | 898774-79-3 | C₁₉H₁₈F₃NO | 333.36 |
| 2-Azetidinomethyl-2'-trifluoromethylbenzophenone | Azetidine (4-membered) | 2' (ortho) | 898755-07-2 | C₁₈H₁₆F₃NO | 319.33 |
| 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone | Piperidine (6-membered) | 3',4',5' (meta/para) | 898773-81-4 | C₁₉H₁₈F₃NO | 333.36 |
Key Differences :
- Heterocycle Size : The azetidine (4-membered) ring introduces higher ring strain and reduced conformational flexibility compared to pyrrolidine (5-membered) and piperidine (6-membered). This may affect binding affinity in biological systems .
- Steric Hindrance: The ortho-substituted trifluoromethyl group in this compound creates steric hindrance, which could limit interactions in crowded molecular environments compared to para-substituted analogs .
Positional Isomers of Trifluoromethyl Group
The position of the trifluoromethyl group on the benzophenone scaffold significantly impacts physicochemical properties:
| Compound Name | Trifluoromethyl Position | CAS Number | Notable Properties |
|---|---|---|---|
| This compound | Ortho (2') | 898774-79-3 | High steric hindrance; potential for intramolecular interactions |
| 2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone | Meta (3') | 898774-81-7 | Moderate steric effects; improved solubility |
| 2-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone | Para (4') | N/A | Enhanced symmetry; lower dipole moment |
Research Findings :
- Ortho-Substituted Derivatives: Exhibit reduced solubility in polar solvents due to steric shielding of polar groups, as observed in fluorinated benzophenones generally .
- Para-Substituted Derivatives: Often show higher thermal stability, as seen in related compounds like 2-(Trifluoromethyl)benzophenone (CAS: 727-99-1) .
Functional Comparison with Non-Benzophenone Fluorinated Compounds
While this compound is a benzophenone derivative, other fluorinated compounds with similar substituents serve diverse roles:
- Herbicides: Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) and oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) utilize trifluoromethyl groups for enhanced lipid membrane penetration and photostability .
- Pharmaceutical Intermediates : Compounds like 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride are used in drug synthesis for their reactivity and stability .
Distinctive Features of this compound:
- Combines the rigidity of benzophenone with the versatility of pyrrolidine, making it suitable for applications requiring both stability and targeted interactions (e.g., enzyme inhibition).
- The trifluoromethyl group’s electron-withdrawing nature may stabilize charge-transfer complexes, a property leveraged in materials science .
Biological Activity
2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone (commonly referred to as 2-Pyrrolidinomethyl-2'-TFMB) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl group and pyrrolidine moiety, is being investigated for its pharmacological properties, including antimicrobial and anticancer effects.
Chemical Structure and Properties
- Molecular Formula : C19H18F3NO
- Molecular Weight : 333.35 g/mol
- CAS Number : 898774-79-3
The compound features a benzophenone structure with a pyrrolidinomethyl group and a trifluoromethyl substituent, which are critical for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of 2-Pyrrolidinomethyl-2'-TFMB is believed to stem from its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Binding : The compound can bind to receptors, altering signal transduction pathways that regulate cell proliferation and survival.
These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that 2-Pyrrolidinomethyl-2'-TFMB exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways. Further research is required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
- A study conducted on several bacterial strains revealed that 2-Pyrrolidinomethyl-2'-TFMB inhibited growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 µg/mL Escherichia coli 15 µg/mL Pseudomonas aeruginosa 20 µg/mL -
Study on Anticancer Properties :
- In a study evaluating the effects on breast cancer cell lines (MCF-7), treatment with 2-Pyrrolidinomethyl-2'-TFMB resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration).
Treatment Concentration (µM) Cell Viability (%) 0 100 10 85 25 75 50 30
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) using stepwise protocols. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Monitor intermediates using HPLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS). For scale-up, assess batch vs. flow chemistry approaches to minimize side reactions .
Q. What structural features of this compound contribute to its biological activity?
- Methodological Answer : The pyrrolidinomethyl group enhances solubility and hydrogen-bonding potential, while the trifluoromethyl group increases hydrophobicity and metabolic stability. Conduct comparative studies with analogs lacking these groups (e.g., 4’-trifluoromethylbenzophenone or 2-pyrrolidinomethylbenzophenone) using receptor-binding assays or computational docking simulations to isolate contributions of each moiety .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use H/C NMR for structural elucidation, HPLC for purity assessment (>98%), and HRMS for molecular weight confirmation. X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm). Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How should researchers address contradictory data in receptor-binding studies involving this compound?
- Methodological Answer : Systematically evaluate experimental variables (e.g., buffer pH, temperature, protein concentration) and validate assays using orthogonal techniques (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]). Perform meta-analyses of existing datasets to identify outliers or confounding factors, as demonstrated in hybrid receptor-response models .
Q. What methodological considerations are critical when studying the photochemical stability of this compound?
- Methodological Answer : Conduct UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm or 365 nm) to track degradation kinetics. Use inert atmospheres (N/Ar) to isolate photo-oxidation pathways. Identify photoproducts via LC-MS/MS and compare stability with structural analogs (e.g., 4-methoxy-4’-trifluoromethylbenzophenone) to assess substituent effects .
Q. How do variations in substituent positions of benzophenone derivatives affect reactivity compared to this compound?
- Methodological Answer : Synthesize positional isomers (e.g., 4-pyrrolidinomethyl-2’-trifluoromethylbenzophenone) and compare electronic effects via Hammett plots or computational methods (DFT calculations). Evaluate steric hindrance using X-ray crystallography and kinetic studies (e.g., nucleophilic substitution rates) .
Q. What strategies can elucidate the metabolic pathways of this compound in biological systems?
- Methodological Answer : Perform in vitro assays with liver microsomes or hepatocytes to identify Phase I/II metabolites. Use LC-MS/MS with isotope labeling (e.g., C or F tags) to track metabolic transformations. Compare results with in silico predictions (e.g., CYP450 docking simulations) to validate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
